molecular formula C20H25NO2 B7996800 4-Hydroxy-4-(4-phenoxyphenyl)-1-iso-propylpiperidine

4-Hydroxy-4-(4-phenoxyphenyl)-1-iso-propylpiperidine

Cat. No.: B7996800
M. Wt: 311.4 g/mol
InChI Key: CVJPPNVGQUIBOP-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(4-phenoxyphenyl)-1-iso-propylpiperidine is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring, a 4-phenoxyphenyl substituent, and an iso-propyl group at the 1-position. The phenoxy group contributes to its lipophilicity and electronic profile, which may influence binding affinity and metabolic stability .

Properties

IUPAC Name

4-(4-phenoxyphenyl)-1-propan-2-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-16(2)21-14-12-20(22,13-15-21)17-8-10-19(11-9-17)23-18-6-4-3-5-7-18/h3-11,16,22H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJPPNVGQUIBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)(C2=CC=C(C=C2)OC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Hydroxy-4-(4-phenoxyphenyl)-1-iso-propylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structure-Activity Relationship

The compound is synthesized through a multi-step process involving the modification of piperidine derivatives. The structure consists of a piperidine ring substituted with a phenoxy group and a hydroxyl group, which are crucial for its biological activity.

Key Findings on SAR:

  • The presence of the hydroxyl group at the C-4 position enhances binding affinity to various receptors.
  • Phenoxy substitution significantly affects the compound's interaction with nociceptin receptors, indicating potential analgesic properties .

1. Nociceptin Receptor Binding

Research indicates that 4-hydroxy derivatives exhibit high affinity for nociceptin receptors, which are implicated in pain modulation. This suggests potential applications in pain management therapies.

CompoundBinding Affinity (Ki)Activity
This compoundLow nanomolar rangeHigh affinity for nociceptin receptor

2. Antimicrobial Activity

Investigations into the antimicrobial properties of related compounds suggest that modifications at the piperidine ring can lead to enhanced antimicrobial activity. While specific data on this compound is limited, similar compounds have shown promising results against various bacterial strains.

3. Inhibitory Effects on Tyrosinase

The compound's structural analogs have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. Compounds with similar phenolic structures have demonstrated significant inhibitory effects, suggesting that 4-hydroxy derivatives may also possess this property.

Inhibition Data:

CompoundIC50 (µM)Remarks
Analog A3.8Effective against tyrosinase
4-Hydroxy AnalogTBDPotential for further study

Case Study 1: Pain Management

A study focused on the analgesic properties of piperidine derivatives found that compounds with a hydroxyl group at the C-4 position exhibited enhanced pain relief in animal models. This supports the hypothesis that this compound could be effective in treating chronic pain conditions.

Case Study 2: Melanin Biosynthesis Inhibition

Research on similar phenolic compounds has shown their effectiveness in inhibiting melanin production in vitro. The potential for using such compounds in cosmetic applications or skin-related therapies is significant, particularly for conditions like hyperpigmentation.

Comparison with Similar Compounds

Substituent Effects:

  • 4-Methylthiophenyl: The sulfur atom in the methylthio group may increase metabolic susceptibility compared to the phenoxy variant, as seen in discontinued commercial products .
  • 3-Methoxyphenyl : The methoxy group is electron-donating, altering electronic distribution and possibly enhancing binding to polar targets like kinases or GPCRs .
  • Halogenated Derivatives (e.g., 4-fluorophenyl, chlorophenyl): Halogens improve metabolic stability and bioavailability, as demonstrated in pharmaceutical compounds like the TRPA1 modulator PIPC1 .

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